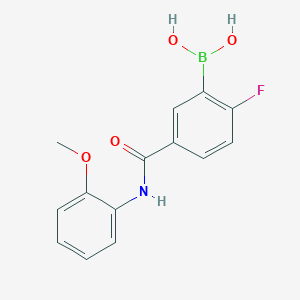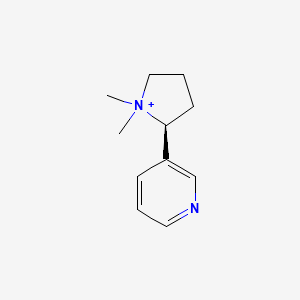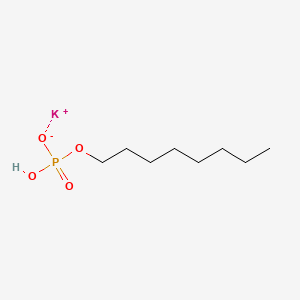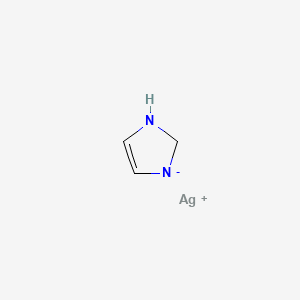
1H-Imidazole, silver(1+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, silver(1+) salt is a compound that combines the heterocyclic organic molecule imidazole with a silver ion. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions, making it an important structure in many biological molecules. The silver ion, known for its antimicrobial properties, adds unique characteristics to this compound, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, silver(1+) salt typically involves the reaction of imidazole with a silver salt, such as silver nitrate. The reaction is usually carried out in an aqueous or alcoholic medium, where imidazole acts as a ligand, coordinating with the silver ion to form the desired complex. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the silver ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, silver(1+) salt undergoes various chemical reactions, including:
Oxidation: The silver ion can be reduced, while the imidazole ring remains relatively stable.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Complexation: The imidazole can form complexes with other metal ions, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Substituting Agents: Halogens or alkyl halides for substitution reactions.
Complexing Agents: Various metal salts for complexation reactions.
Major Products:
Oxidation Products: Reduced silver and oxidized imidazole derivatives.
Substitution Products: Halogenated or alkylated imidazole compounds.
Complexation Products: Metal-imidazole complexes with different metal ions.
Scientific Research Applications
1H-Imidazole, silver(1+) salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other silver-imidazole complexes.
Biology: Explored for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Investigated for potential use in antimicrobial coatings for medical devices and wound dressings.
Industry: Utilized in the development of antimicrobial materials and coatings for various industrial applications.
Mechanism of Action
The antimicrobial activity of 1H-Imidazole, silver(1+) salt is primarily due to the silver ion. Silver ions can disrupt microbial cell membranes, interfere with enzyme function, and cause oxidative stress within microbial cells. The imidazole ring enhances the stability and solubility of the silver ion, allowing for more effective interaction with microbial targets.
Comparison with Similar Compounds
- 1H-Imidazole, copper(1+) salt
- 1H-Imidazole, zinc(2+) salt
- 1H-Imidazole, gold(1+) salt
Comparison: 1H-Imidazole, silver(1+) salt is unique due to the potent antimicrobial properties of the silver ion. While other metal-imidazole complexes, such as those with copper, zinc, or gold, also exhibit interesting chemical and biological properties, the silver complex stands out for its broad-spectrum antimicrobial activity. This makes it particularly valuable in applications where microbial resistance is a concern.
Properties
CAS No. |
42879-93-6 |
|---|---|
Molecular Formula |
C3H5AgN2 |
Molecular Weight |
176.95 g/mol |
IUPAC Name |
silver;1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/C3H5N2.Ag/c1-2-5-3-4-1;/h1-2,4H,3H2;/q-1;+1 |
InChI Key |
HSWXTBVNRMSWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1NC=C[N-]1.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




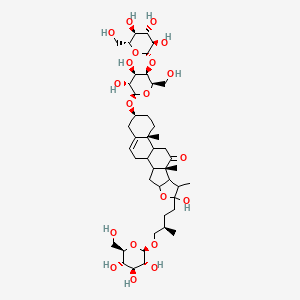
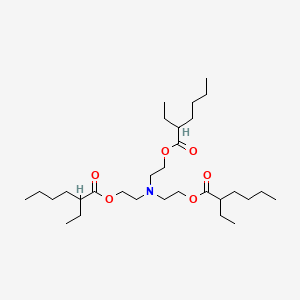
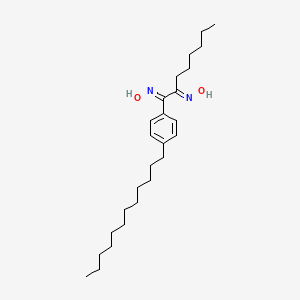
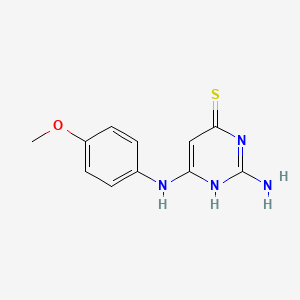
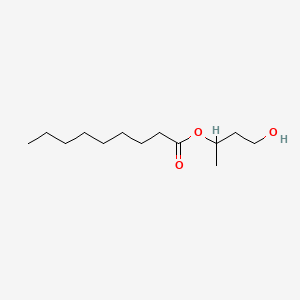
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
